molecular formula C13H12N4O3 B14634354 1,3,7-Trimethylbenzo[g]pteridine-2,4,8(1H,3H,10H)-trione CAS No. 56196-97-5

1,3,7-Trimethylbenzo[g]pteridine-2,4,8(1H,3H,10H)-trione

Cat. No.: B14634354
CAS No.: 56196-97-5
M. Wt: 272.26 g/mol
InChI Key: PRXVLICXHIYAHI-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1,3,7-Trimethylbenzo[g]pteridine-2,4,8(1H,3H,10H)-trione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6,7-dimethyl-8-ribityllumazine with a suitable oxidizing agent . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity .

Chemical Reactions Analysis

1,3,7-Trimethylbenzo[g]pteridine-2,4,8(1H,3H,10H)-trione undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1,3,7-Trimethylbenzo[g]pteridine-2,4,8(1H,3H,10H)-trione involves its ability to participate in redox reactions. It can act as an electron donor or acceptor, facilitating various biochemical processes. The molecular targets and pathways involved include enzymes that utilize flavin cofactors, such as flavoproteins .

Comparison with Similar Compounds

1,3,7-Trimethylbenzo[g]pteridine-2,4,8(1H,3H,10H)-trione is similar to other flavin derivatives, such as riboflavin and lumichrome. it is unique in its specific structural modifications, which confer distinct chemical and biological properties . Similar compounds include:

Properties

CAS No.

56196-97-5

Molecular Formula

C13H12N4O3

Molecular Weight

272.26 g/mol

IUPAC Name

8-hydroxy-1,3,7-trimethylbenzo[g]pteridine-2,4-dione

InChI

InChI=1S/C13H12N4O3/c1-6-4-7-8(5-9(6)18)15-11-10(14-7)12(19)17(3)13(20)16(11)2/h4-5,18H,1-3H3

InChI Key

PRXVLICXHIYAHI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1O)N=C3C(=N2)C(=O)N(C(=O)N3C)C

Origin of Product

United States

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